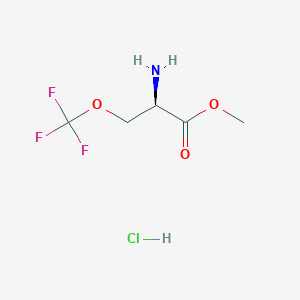

Methyl O-(trifluoromethyl)-D-serinate hcl

Description

Significance of Fluorine Atom Incorporation in Biologically Relevant Molecules

The incorporation of fluorine into biologically relevant molecules has become a cornerstone of modern medicinal chemistry and drug discovery. nih.govwikipedia.orgresearchgate.nettandfonline.comnih.govresearchgate.neteurekaselect.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological characteristics of a molecule. tandfonline.comnih.gov

Strategically placing fluorine atoms can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the therapeutic effect of a drug. nih.goveurekaselect.com Furthermore, fluorination can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to permeate cell membranes. wikipedia.orgnih.govnih.gov The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. nih.gov It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its significant role in drug design. wikipedia.orgnih.gov

The trifluoromethyl (CF3) group, in particular, is a prevalent motif in many pharmaceuticals. mdpi.commdpi.com Its introduction can significantly impact a molecule's conformational preferences and binding affinity to target proteins. mdpi.com The CF3 group's strong electron-withdrawing properties and lipophilicity make it a valuable functional group for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com

Overview of Serine as a Chiral Pool Precursor in Organic Synthesis

Serine, a naturally occurring amino acid, serves as a versatile and economically viable chiral building block in asymmetric synthesis. nih.govwikipedia.org The concept of the "chiral pool" involves utilizing readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules, thereby avoiding the need for asymmetric induction or resolution steps. wikipedia.org Serine, with its defined stereochemistry and multiple functional groups—an amino group, a carboxylic acid, and a primary alcohol—provides a rich platform for chemical manipulation. nih.govwikipedia.orguq.edu.au

The hydroxyl group of serine is a key handle for a variety of transformations, allowing for the introduction of diverse functionalities. uq.edu.aunih.govbiorxiv.org Synthetic chemists have exploited the chirality of serine to prepare a wide range of enantiopure compounds, including other non-proteinogenic amino acids, alkaloids, and pharmaceutical intermediates. nih.govresearchgate.netresearchgate.netnih.govrsc.org The conversion of serine into chiral aldehydes, for instance, opens up possibilities for carbon-carbon bond-forming reactions to create more complex stereocenters. uq.edu.auresearchgate.net

Historical Context of Methyl Serinate Hydrochloride in Synthetic Chemistry

Methyl serinate hydrochloride, the methyl ester of serine, has long been a staple in synthetic organic chemistry, particularly in the realm of peptide synthesis. fishersci.canih.govontosight.airesearchgate.net The esterification of the carboxylic acid group of serine to its methyl ester is a common strategy to protect this functionality and to increase the solubility of the amino acid in organic solvents, facilitating its use in solution-phase peptide couplings. nih.govresearchgate.net

Historically, the preparation of methyl serinate hydrochloride has been achieved through methods such as the reaction of serine with methanol (B129727) in the presence of an acid catalyst, like hydrogen chloride or thionyl chloride. guidechem.comprepchem.comgoogle.com This straightforward transformation provides a stable, crystalline solid that is easy to handle and store. Beyond peptide synthesis, methyl serinate hydrochloride has served as a precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and other chiral building blocks. fishersci.caontosight.aiguidechem.com Its bifunctional nature, possessing both a free amino group and a hydroxyl group, allows for selective modifications at either position, making it a versatile starting material in multi-step synthetic sequences. nih.gov

Rationale for O-Trifluoromethylation of D-Serinate and its Research Implications

The O-trifluoromethylation of D-serinate to produce Methyl O-(trifluoromethyl)-D-serinate hydrochloride is a deliberate synthetic strategy aimed at creating a novel amino acid derivative with unique and potentially valuable properties. researchgate.netacs.orgnih.govmdpi.com The introduction of the trifluoromethyl group onto the oxygen atom of the serine side chain dramatically alters the electronic nature of this position. The highly electron-withdrawing trifluoromethyl group imparts a strong inductive effect, which can influence the reactivity and conformational preferences of the entire molecule. mdpi.comnih.govnih.gov

This modification can lead to several important research implications. The OCF3 group can serve as a sensitive probe for studying molecular interactions, as the fluorine atoms can be readily detected by 19F NMR spectroscopy. acs.org This technique allows for the investigation of the local environment of the modified amino acid within a larger molecule, such as a peptide or protein. Furthermore, the introduction of the trifluoromethyl group can enhance the metabolic stability of the serine side chain and modulate the lipophilicity of the molecule, properties that are of significant interest in the design of new bioactive compounds. researchgate.netnih.gov The synthesis of trifluoromethylated compounds has been a subject of extensive research, with various methods being developed for the introduction of this important functional group. mdpi.comnih.govscienceopen.com

Scope and Objectives of Research on Methyl O-(trifluoromethyl)-D-serinate Hydrochloride

The research focused on Methyl O-(trifluoromethyl)-D-serinate hydrochloride encompasses several key objectives. A primary goal is to explore its utility as a novel building block in organic synthesis. This involves investigating its reactivity in various chemical transformations and its incorporation into larger, more complex molecules, such as peptides and other peptidomimetics.

Furthermore, the unique spectroscopic properties of the trifluoromethyl group make this compound a valuable tool for mechanistic studies. The use of 19F NMR can provide insights into the binding of these modified molecules to biological targets and help elucidate the nature of these interactions at a molecular level. The synthesis and study of such fluorinated amino acids contribute to the broader field of fluorine chemistry and its application in creating novel molecules with tailored properties. researchgate.netacs.orgnih.govnews-medical.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO3.ClH/c1-11-4(10)3(9)2-12-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXRQYXCFKBQNL-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](COC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl O Trifluoromethyl D Serinate Hydrochloride

Synthesis of D-Serine Methyl Ester Hydrochloride Precursor

The initial and crucial step in the synthesis is the esterification of D-serine to produce its methyl ester hydrochloride. This precursor sets the stage for the subsequent trifluoromethylation reaction.

Esterification Protocols from D-Serine (e.g., Thionyl Chloride/Methanol (B129727) Methods)

A prevalent and effective method for the esterification of amino acids, including D-serine, is the use of thionyl chloride (SOCl₂) in methanol (MeOH). guidechem.comevitachem.com This reaction is a classic example of acid-catalyzed esterification, where thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ, which then protonates the carboxylic acid group of D-serine, making it more susceptible to nucleophilic attack by methanol.

The general procedure involves suspending D-serine in methanol, followed by the slow, dropwise addition of thionyl chloride at a reduced temperature, typically between 0-10 °C, to control the exothermic reaction. google.com After the addition is complete, the reaction mixture is often heated to reflux for a period ranging from 15 to 48 hours to drive the reaction to completion. guidechem.comgoogle.comchemicalbook.com Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is often crystallized from a solvent system like methanol and methyl tert-butyl ether to yield D-serine methyl ester hydrochloride as a white solid. chemicalbook.com Yields for this method are typically high, often exceeding 90%. guidechem.comchemicalbook.com

Alternative reagents to thionyl chloride for generating acidic conditions in methanol include acetyl chloride and trimethylchlorosilane (TMSCl). chemicalbook.comnih.gov The TMSCl/methanol system is noted for its operational convenience and mild reaction conditions, proceeding at room temperature and often providing comparable or even higher yields than the thionyl chloride method. nih.gov

| Reagent System | Typical Reaction Conditions | Reported Yields | Reference |

|---|---|---|---|

| Thionyl Chloride/Methanol | 0-10 °C initial addition, then reflux for 15-48 hours | 91-97% | guidechem.comgoogle.comchemicalbook.com |

| Acetyl Chloride/Methanol | -5 to 0 °C initial addition, then reflux for 15 hours | 91% | chemicalbook.com |

| Trimethylchlorosilane/Methanol | Room temperature, 12-24 hours | Good to Excellent (e.g., 96% for L-Serine) | nih.govresearchgate.net |

Control and Verification of Enantiomeric Purity of the D-Serinate Moiety

Maintaining the enantiomeric purity of the D-serine backbone is paramount throughout the synthesis. Racemization is a potential side reaction during esterification, although methods like the TMSCl/methanol system have been reported to cause little racemization. nih.gov

Verification of the enantiomeric purity of the D-serine methyl ester hydrochloride is typically achieved using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). chemicalbook.com Additionally, polarimetry, which measures the optical rotation of the compound, provides a confirmation of the stereochemical integrity. The specific rotation ([α]D) value is a key parameter; for D-serine methyl ester hydrochloride, a specific rotation value has been reported as +3.7° (c=4 in EtOH). chemicalbook.com The absolute configuration of the enantiopure product can be definitively confirmed by single-crystal X-ray diffraction analysis, using parameters like the Flack parameter to validate the stereochemistry. nih.gov

Optimization of Reaction Conditions for Precursor Synthesis

Optimization of the esterification reaction focuses on maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters that are often varied include temperature, reaction time, and the molar ratio of reagents.

Studies have shown that for the thionyl chloride method, controlling the initial temperature during the addition of the reagent is crucial. google.com Subsequent heating is necessary to ensure the reaction goes to completion. For instance, one protocol involves heating to 35-40 °C for 24-48 hours, which has been reported to achieve yields as high as 99.6%. google.com In contrast, another approach uses reflux conditions (around 65 °C in methanol) for 15 hours. chemicalbook.com The choice of workup and purification procedure, such as direct crystallization versus recrystallization, can also impact the final yield and purity. google.com Factorial design and Analysis of Variance (ANOVA) methodologies can be employed to systematically study the influence of variables like temperature, catalyst concentration, and reactant ratios to identify the most significant factors affecting reaction conversion. angolaonline.netresearchgate.net

O-Trifluoromethylation Strategies

The introduction of the trifluoromethyl group onto the primary alcohol of the D-serine methyl ester is the key transformation to yield the final product. This can be achieved through several strategies, broadly categorized as nucleophilic and electrophilic trifluoromethylation. Given the nature of the hydroxyl group, electrophilic trifluoromethylation is a more direct and commonly explored route for this specific transformation.

Direct Nucleophilic Trifluoromethylation Approaches

Direct nucleophilic trifluoromethylation of an alcohol is challenging due to the poor leaving group nature of the hydroxyl group and the weak nucleophilicity of the trifluoromethyl anion (CF₃⁻). nih.gov Therefore, this approach typically requires prior activation of the alcohol. One strategy involves converting the alcohol into a better leaving group, such as a nosylate, which can then undergo nucleophilic displacement. acs.org Another approach is the deoxytrifluoromethylation of alcohols, where the hydroxyl group is replaced by a trifluoromethyl group. nih.gov However, these methods often require harsh conditions or multi-step procedures, making them less ideal for this specific synthesis.

A more recent development involves the silver-mediated oxidative O-trifluoromethylation using a nucleophilic CF₃ source like trifluoromethyltrimethylsilane (TMSCF₃). acs.orgresearchgate.net This method has been successfully applied to a range of primary and secondary alcohols, proceeding under mild conditions at room temperature. researchgate.net The reaction typically employs a silver salt (e.g., AgOTf), an oxidant, and other additives. researchgate.net

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylation has emerged as a powerful tool for the O-trifluoromethylation of alcohols. beilstein-journals.org This strategy utilizes reagents that deliver an electrophilic "CF₃⁺" equivalent to the nucleophilic oxygen of the alcohol.

Pioneering work by Yagupolskii and Umemoto led to the development of S-(trifluoromethyl)diarylsulfonium salts and other chalcogenium salts as effective electrophilic trifluoromethylating reagents. beilstein-journals.org More recently, hypervalent iodine reagents, often referred to as Togni reagents, have become widely used due to their stability and reactivity. acs.orgresearchgate.net

The O-trifluoromethylation of aliphatic alcohols using these electrophilic reagents often requires the presence of a Lewis acid catalyst, such as zinc(II) salts (e.g., Zn(NTf₂)₂), to activate the reagent and facilitate the transfer of the CF₃ group. beilstein-journals.orgacs.orgresearchgate.net The reaction is typically performed in an organic solvent, and in some cases, the alcohol itself can serve as the solvent. researchgate.net These methods have demonstrated broad applicability to primary and secondary aliphatic alcohols, including α-hydroxy esters, making them suitable for the trifluoromethylation of the D-serine methyl ester precursor. chemrevlett.com

| Reagent Class | Specific Example | Typical Activator/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Hypervalent Iodine Reagents | Togni Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Zn(NTf₂)₂, ZnBr₂ | Stable, commercially available, effective for primary and secondary alcohols. | beilstein-journals.orgacs.orgresearchgate.net |

| Sulfonium (B1226848) Salts | Umemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Base (e.g., 2-chloropyridine) | Effective for a wide range of nucleophiles, including alcohols. | beilstein-journals.org |

| Dibenzofuranium Salts | O-(Trifluoromethyl)dibenzofuranium salt | Alkyl amine base (e.g., (iPr)₂NEt) | Requires photochemical activation prior to use. | chemrevlett.com |

The choice of trifluoromethylation strategy depends on factors such as substrate compatibility, reagent availability, and desired reaction conditions. For the synthesis of Methyl O-(trifluoromethyl)-D-serinate hydrochloride, electrophilic trifluoromethylation using hypervalent iodine reagents in the presence of a zinc catalyst represents a robust and well-documented approach.

Exploration of Ancillary Reagents and Catalysts for Selective O-Trifluoromethylation

The direct O-trifluoromethylation of alcohols is a challenging transformation due to the "hard" nucleophilic character of the oxygen atom, making it less reactive towards many trifluoromethylating agents compared to softer nucleophiles like sulfur. cas.cn Consequently, significant research has focused on developing specialized reagents and catalytic systems to facilitate this reaction with high selectivity and efficiency.

The choice of trifluoromethylating agent is paramount. Reagents are broadly categorized as electrophilic, nucleophilic, and radical sources of the trifluoromethyl (CF3) group.

Electrophilic Reagents: These reagents deliver a "CF3+" equivalent and are often hypervalent iodine compounds or sulfonium salts. Togni's reagents and Umemoto's reagents are prominent examples used for the trifluoromethylation of a wide range of nucleophiles. rsc.orgrsc.org For O-trifluoromethylation, their reactivity can be enhanced through the use of catalysts.

Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF3) is the most common source of a nucleophilic "CF3-" equivalent. cas.cnorganic-chemistry.org Its application in O-trifluoromethylation often requires activation by a fluoride (B91410) source, such as cesium fluoride (CsF), and can be used in reactions with enones to form trifluoromethyl allylic alcohols. organic-chemistry.org

Radical Reagents: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, known as the Langlois reagent) can generate a CF3 radical, which can then participate in the desired bond formation. wikipedia.orgresearchgate.netrsc.org

Catalysts play a crucial role in activating either the substrate or the trifluoromethylating agent, thereby lowering the energy barrier for the reaction. Lewis acids, such as zinc triflate (Zn(OTf)2), and transition metals, including copper and iridium, are frequently employed. rsc.orgacs.org For instance, copper can facilitate the generation of aryl radicals for subsequent trifluoromethylation, while photoredox catalysis with iridium complexes can enable C-H trifluoromethylation under mild conditions. rsc.orgresearchgate.net The selection of the catalyst is often substrate-dependent and critical for achieving high selectivity for O-alkylation over other potential side reactions.

| Reagent Class | Example Reagent | Activating Species / Catalyst | Application Notes |

| Electrophilic | Togni's Reagents (Hypervalent Iodine) | Copper (Cu) salts, Photoredox catalysts (e.g., fac-Ir(ppy)3) | Effective for a broad range of substrates; catalysis enhances reactivity and selectivity. rsc.orgacs.org |

| Electrophilic | Umemoto's Reagents (Sulfonium salts) | Often used directly or with a base | Powerful electrophilic sources for trifluoromethylation of arenes, alkenes, and ketoesters. rsc.org |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Fluoride source (e.g., CsF), Silver (Ag) salts | Requires activation to generate the trifluoromethyl anion; used in oxidative trifluoromethylation. cas.cnorganic-chemistry.org |

| Radical | Langlois Reagent (CF3SO2Na) | Oxidant (e.g., tBuOOH), Copper (Cu) salts | A cost-effective source for generating CF3 radicals, suitable for decarboxylative trifluoromethylation. wikipedia.orgresearchgate.net |

Advanced Reaction Design for O-(trifluoromethyl)-D-serinate Formation

Modern synthetic chemistry emphasizes efficiency, minimizing steps and waste. Advanced reaction designs like one-pot syntheses and sequential functionalization strategies are central to achieving these goals in the preparation of complex molecules like Methyl O-(trifluoromethyl)-D-serinate hydrochloride.

For the synthesis of a trifluoromethylated amino acid derivative, a one-pot procedure could be envisioned where an appropriately protected D-serine derivative undergoes trifluoromethylation, followed by a subsequent transformation, such as deprotection or esterification, in the same pot. For example, a protocol might involve the condensation of an anthranilic acid with trifluoroacetic acid (TFA), which serves as an inexpensive CF3 source, followed by reaction with an amine to form trifluoromethylated quinazolinones in a single sequence. organic-chemistry.org Similarly, trifluoromethylated pyrazoles can be prepared in a one-pot reaction from in situ generated nitrile imines. nih.gov These strategies highlight the potential for combining trifluoromethylation with cyclization or other bond-forming reactions to rapidly build molecular complexity.

Sequential functionalization involves the stepwise, controlled modification of a molecule. This strategy is essential when a molecule contains multiple reactive sites that could compete in a reaction, requiring a specific order of operations. For the synthesis of Methyl O-(trifluoromethyl)-D-serinate hydrochloride, a logical sequence would be:

Protection: The amino and carboxylic acid groups of D-serine are first protected to prevent them from reacting during the subsequent O-trifluoromethylation step. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and a simple ester for the acid.

O-Trifluoromethylation: The free hydroxyl group of the protected D-serine is then targeted for trifluoromethylation using a selective reagent and catalyst system as described in section 2.2.3.

Deprotection and Esterification: The protecting groups are removed. The synthesis of the final methyl ester hydrochloride can be achieved by reacting the amino acid with methanol in the presence of an acid source like thionyl chloride or hydrogen chloride. google.comresearchgate.net

A more advanced concept in this area is the sequential functionalization of the trifluoromethyl group itself, where C-F bonds are selectively cleaved and replaced. nih.govresearchgate.net This allows for the conversion of a readily available CF3 group into difluoro- or monofluoroalkyl groups, further diversifying the range of accessible fluorinated molecules. researchgate.net

Isolation and Purification Methodologies for Research-Grade Purity

Achieving research-grade purity is critical for ensuring that the biological or chemical properties observed are attributable to the target compound and not impurities. This requires robust isolation and purification techniques.

Chromatography is a powerful method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. cutm.ac.inifsc.edu.br For fluorinated amino acids, High-Performance Liquid Chromatography (HPLC) is particularly effective.

The unique properties of fluorinated compounds, such as their "fluorophilicity," can be exploited for separation. nih.govnih.gov Studies have shown that using a fluorocarbon-based column with a hydrocarbon eluent, or conversely, a hydrocarbon column with a fluorocarbon eluent, can provide excellent separation of fluorinated amino acids from their non-fluorinated analogues. nih.govnih.gov The choice of eluent system, such as methanol/water mixtures, is critical for achieving optimal separation. ru.nl Gas chromatography (GC) can also be used, often after derivatization of the amino acid to increase its volatility. acs.org

| Technique | Stationary Phase (Column) | Mobile Phase (Eluent) | Principle of Separation |

| HPLC | Fluorocarbon | Hydrocarbon (e.g., Acetonitrile/Water) | Exploits fluorophilicity; fluorinated analyte has higher affinity for the column. nih.govnih.gov |

| HPLC | Hydrocarbon (e.g., C18) | Fluorocarbon (e.g., Trifluoroethanol/Water) | Fluorinated analyte has lower affinity for the column, eluting faster. nih.govnih.gov |

| Gas Chromatography (GC) | Various (e.g., Polysiloxane) | Inert Gas (e.g., Helium, Nitrogen) | Separation based on volatility after derivatization of the amino acid. acs.org |

| Paper Chromatography | Absorbent Paper (Cellulose) | Solvent mixture (e.g., n-butanol/acetic acid/water) | Separation based on partitioning between the aqueous stationary phase and organic mobile phase. cutm.ac.in |

Recrystallization is a fundamental technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature and then cooled, causing the desired compound to crystallize out while impurities remain in the solution.

For amino acid hydrochlorides, this method is highly effective. The general procedure involves dissolving the crude product in a suitable solvent or solvent mixture, followed by cooling or the addition of an anti-solvent to induce crystallization. ru.nlacs.org For instance, L-serine methyl ester hydrochloride can be selectively crystallized from a reaction mixture using ethyl acetate (B1210297) as an anti-solvent. google.com The synthesis of D-serine methyl ester hydrochloride often involves a final crystallization from a methanol and ether mixture to yield a pure, colorless solid. chemicalbook.com The choice of solvent is critical; it must dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for this purpose include methanol, ethanol, and water, often in combination with less polar anti-solvents like ethyl acetate or diethyl ether. google.comacademax.com

Role As a Chiral Building Block in Complex Molecule Synthesis

Utility in Stereoselective Chemical Transformations

The D-serine core of Methyl O-(trifluoromethyl)-D-serinate hcl provides a chiral scaffold that can direct the stereochemical outcome of various chemical transformations. This is a fundamental concept in asymmetric synthesis, where the goal is to produce a single stereoisomer of a chiral product.

The D-configuration at the α-carbon of this compound can be expected to influence the stereochemical course of reactions at adjacent positions, leading to the formation of one diastereomer in preference to others. This diastereoselective control is crucial in the construction of complex molecules with multiple stereocenters. For instance, the chiral center can direct the approach of reagents in reactions such as aldol additions, Michael additions, and alkylations.

| Reaction Type | Expected Diastereoselective Outcome |

| Aldol Addition | The D-serine backbone can influence the formation of specific syn- or anti-aldol products. |

| Michael Addition | The chiral center can control the stereochemistry of the newly formed stereocenter during conjugate addition. |

| Alkylation | Diastereoselective alkylation of enolates derived from the compound can be achieved. |

While there is no specific information available on ligands derived from this compound for enantioselective catalysis, the general principle of using chiral amino acid derivatives as ligands is well-established. Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. It is conceivable that this compound could be chemically modified to create novel chiral ligands. The presence of the trifluoromethyl group could influence the electronic properties and steric bulk of the derived ligand, potentially leading to unique reactivity and selectivity in catalytic processes such as hydrogenations, C-C bond-forming reactions, and hydrosilylations.

Applications in the Synthesis of Fluorinated Amino Acid Analogues

The introduction of fluorine into amino acids can significantly alter their biological properties. mdpi.comnih.gov this compound could serve as a versatile starting material for the synthesis of a variety of fluorinated amino acid analogues.

The functional groups present in this compound, namely the amine, the ester, and the trifluoromethyl ether, offer multiple points for chemical modification. The amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to other functional groups. These transformations would allow for the diversification of the amino acid backbone, leading to the creation of a library of novel fluorinated amino acid analogues with potentially interesting biological activities.

Precursor in Advanced Organic Synthesis Towards Complex Targets

Chiral building blocks derived from amino acids are frequently employed in the total synthesis of natural products and other complex organic molecules. researchgate.net The defined stereochemistry and the presence of multiple functional groups in this compound make it a potentially valuable precursor in such synthetic endeavors. The trifluoromethyl group, in particular, can be a desirable feature in the final target molecule due to its ability to enhance metabolic stability and binding affinity. The synthetic utility of fluorinated building blocks has been demonstrated in the preparation of various complex molecules. nih.gov

Integration into Total Synthesis Efforts (e.g., Sitagliptin precursors from Serine derivatives)

The synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, relies on the stereoselective construction of a β-amino acid backbone. While various synthetic routes to Sitagliptin have been established, the use of serine derivatives as chiral precursors is a well-recognized strategy. Serine provides a readily available and stereochemically defined starting material that can be elaborated into the desired β-amino acid structure.

Although direct utilization of this compound in published Sitagliptin syntheses is not documented, its structural features suggest a plausible, albeit hypothetical, integration. The synthesis of Sitagliptin precursors often involves the transformation of the hydroxyl group of a serine derivative into a suitable leaving group, followed by displacement or rearrangement to introduce the trifluorophenyl moiety. The O-trifluoromethyl group in this compound, however, is generally stable and not a typical leaving group.

A more conceivable approach would involve leveraging the trifluoromethyl group to influence the reactivity and properties of the molecule. For instance, the electron-withdrawing nature of the trifluoromethyl group can impact the acidity of neighboring protons and the reactivity of nearby functional groups. mdpi.com In a hypothetical synthetic route, the D-serine backbone of this compound could be modified through a series of steps, such as reduction of the ester, protection of the amine, and subsequent functionalization of the side chain, to construct a precursor amenable for coupling with the triazolopiperazine fragment of Sitagliptin. The presence of the O-trifluoromethyl group would be maintained throughout the synthesis to potentially enhance the metabolic stability or binding affinity of the final molecule or its intermediates.

| Compound Name | Role in Synthesis |

|---|---|

| Sitagliptin | Target molecule, DPP-4 inhibitor |

| Serine | Potential chiral starting material |

| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- mdpi.comwikipedia.orgmdpi.comtriazolo[4,3-a]pyrazine | Key heterocyclic fragment of Sitagliptin |

Contribution to Synthetic Routes for Pharmaceutical Intermediates

Chiral building blocks are fundamental to the efficient synthesis of enantiomerically pure pharmaceuticals. uq.edu.au Fluorinated chiral building blocks, in particular, are increasingly sought after due to the beneficial effects of fluorine on drug properties. jelsciences.comnih.gov this compound, as a trifluoromethylated amino acid derivative, has the potential to be a valuable intermediate in the synthesis of a variety of pharmaceutical agents beyond Sitagliptin.

In the synthesis of pharmaceutical intermediates, this compound could be employed in reactions such as:

Asymmetric Aldol Additions: The ester enolate of a protected form of the compound could react with aldehydes to create new carbon-carbon bonds and stereocenters.

Michael Additions: The amine could act as a nucleophile in conjugate additions to α,β-unsaturated systems.

Peptide Couplings: The amino acid derivative can be incorporated into peptide chains to generate novel peptide-based drugs or peptidomimetics.

The incorporation of the O-trifluoromethyl-D-serine moiety into a drug candidate could lead to improved metabolic stability by blocking potential sites of oxidation. mdpi.com Furthermore, the high electronegativity of the trifluoromethyl group can alter the pKa of nearby functional groups, potentially improving binding interactions with biological targets. wikipedia.org

Development of Fluorinated Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. rsc.org The incorporation of unnatural amino acids, particularly fluorinated ones, is a common strategy in the design of peptidomimetics. mdpi.com

This compound is an excellent candidate for the development of fluorinated peptidomimetics. The introduction of the O-trifluoromethyl group into a peptide sequence can induce specific conformational preferences and enhance the hydrophobicity of the local environment. nih.gov These changes can lead to stronger binding to target proteins and increased resistance to enzymatic degradation.

Research in the field of fluorinated peptidomimetics has shown that the strategic placement of fluorine can lead to the stabilization of secondary structures like β-turns and helices. mdpi.com The O-trifluoromethyl-D-serine residue, when incorporated into a peptide backbone, could influence the peptide's conformation due to the steric bulk and electronic nature of the trifluoromethyl group. This conformational control is crucial for designing peptidomimetics with high affinity and selectivity for their biological targets.

| Property | Potential Application |

|---|---|

| Chirality | Stereocontrolled synthesis of peptidomimetics |

| Trifluoromethyl Group | Enhanced metabolic stability and binding affinity |

| Amino Acid Backbone | Incorporation into peptide sequences |

Stereochemical Investigations and Control in Transformations

Elucidation of Absolute Configuration in Derivatives

The absolute configuration of Methyl O-(trifluoromethyl)-D-serinate hydrochloride is defined by the 'D' descriptor, which relates its stereochemistry to D-glyceraldehyde. However, upon chemical modification, it is often necessary to confirm that the stereochemical integrity has been maintained or intentionally altered. Various analytical techniques are employed to elucidate the absolute configuration of chiral molecules, including derivatives of the title compound.

X-ray Crystallography: This technique provides an unambiguous determination of the absolute configuration by mapping the electron density of a single crystal. For a crystalline derivative of Methyl O-(trifluoromethyl)-D-serinate, X-ray crystallography can provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms, thus confirming the retention or inversion of the stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the relative stereochemistry, specific NMR techniques are invaluable for determining absolute configuration, often by derivatization with a chiral resolving agent.

Mosher's Method: This involves the reaction of the amino or hydroxyl group of a derivative with the enantiomerically pure Mosher's acid chlorides ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomeric esters or amides. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the 1H NMR spectra of these diastereomers, the absolute configuration can be deduced.

19F NMR Spectroscopy: The presence of the trifluoromethyl group introduces a powerful probe for stereochemical analysis. 19F NMR is highly sensitive to the local electronic environment. Chiral derivatizing agents can be used to create diastereomers that exhibit distinct 19F chemical shifts, allowing for the determination of enantiomeric excess and, in some cases, the absolute configuration by comparison with known standards. Furthermore, through-space couplings between the fluorine atoms of the trifluoromethyl group and nearby protons (1H-¹⁹F HOESY) can provide information about the conformation and stereochemistry of the molecule nih.gov.

Chiroptical Methods: These techniques measure the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be compared with theoretical calculations or spectra of known compounds to assign the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the molecule.

Table 1: Spectroscopic and Crystallographic Data for Hypothetical Derivatives

| Derivative | Method | Key Observation | Inferred Configuration |

| N-Benzoyl-Methyl O-(trifluoromethyl)-D-serinate | X-ray Crystallography | Flack parameter close to 0 | (R)-configuration confirmed |

| Mosher's Amide (with (R)-MTPA-Cl) | 1H NMR Spectroscopy | Positive Δδ for Hβ protons | Consistent with (R)-configuration |

| Mosher's Amide (with (S)-MTPA-Cl) | 1H NMR Spectroscopy | Negative Δδ for Hβ protons | Consistent with (R)-configuration |

| Chiral HPLC with known L-isomer | Co-injection | Two separate peaks | Confirms D-configuration |

Impact of the D-Serinate Stereocenter on Reaction Pathways and Selectivity

The predefined stereochemistry at the α-carbon of Methyl O-(trifluoromethyl)-D-serinate hydrochloride serves as a powerful tool for controlling the stereochemical outcome of reactions at other sites within the molecule or in intermolecular reactions. This phenomenon, known as diastereoselection, arises from the steric and electronic differences between the possible transition states.

The bulky trifluoromethyl ether group and the methyl ester group, in conjunction with the amino group, create a distinct and rigid chiral environment around the α-carbon. This steric hindrance directs the approach of incoming reagents from the less hindered face of the molecule, leading to the preferential formation of one diastereomer over another.

For instance, in reactions involving the formation of a new stereocenter, such as an aldol addition to an aldehyde derived from the serinate, the existing D-stereocenter will favor one of the four possible diastereomeric products. The degree of this selectivity is influenced by factors such as the reaction temperature, the solvent, and the nature of the reactants and catalysts.

Mechanisms of Chiral Induction in Reactions Involving Methyl O-(trifluoromethyl)-D-serinate Hydrochloride

Chiral induction refers to the transfer of chirality from an existing chiral center to a newly formed stereocenter. In reactions involving Methyl O-(trifluoromethyl)-D-serinate hydrochloride, the inherent chirality of the molecule can be used to induce stereoselectivity in the products.

The mechanism of chiral induction often relies on the formation of a rigid, cyclic transition state where the substituents on the D-serinate stereocenter dictate the facial selectivity of the reaction. For example, if the amino group and the ester carbonyl were to chelate to a metal catalyst, the trifluoromethyl ether group would be forced into a specific orientation, sterically blocking one face of the molecule and directing the attack of a nucleophile to the opposite face.

The Cram-Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center. In a derivative of Methyl O-(trifluoromethyl)-D-serinate where the ester is reduced to an aldehyde, the large trifluoromethyl ether group, the medium-sized amino group, and the small hydrogen atom would arrange themselves in a specific conformation around the chiral center. According to this model, the nucleophile would preferentially attack from the side of the smallest substituent (hydrogen), leading to a predictable diastereomer.

The effectiveness of chiral induction is quantified by the diastereomeric excess (d.e.), which is a measure of the preference for the formation of one diastereomer over the other. High diastereomeric excesses are often achievable due to the well-defined stereochemical environment created by the D-serinate core.

Spectroscopic and Analytical Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework. For a molecule such as Methyl O-(trifluoromethyl)-D-serinate hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for a complete structural assignment.

Proton (¹H) NMR Spectroscopy for Connectivity Analysis

Proton (¹H) NMR spectroscopy is the most common NMR technique and provides information on the number of different types of protons and their neighboring atoms. In the ¹H NMR spectrum of Methyl O-(trifluoromethyl)-D-serinate hydrochloride, distinct signals corresponding to the methyl ester protons, the alpha-proton, and the beta-protons of the serine backbone would be expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methyl ester protons would appear as a singlet, while the alpha and beta-protons would exhibit more complex splitting patterns (e.g., doublets or multiplets) due to spin-spin coupling with adjacent protons. The integration of these signals provides a ratio of the number of protons of each type.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -OCH₃ | 3.8 - 4.0 | Singlet | N/A |

| α-CH | 4.2 - 4.5 | Triplet | ~ 4-6 |

| β-CH₂ | 4.6 - 4.9 | Multiplet | ~ 4-6, ~10-12 |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | N/A |

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Methyl O-(trifluoromethyl)-D-serinate hydrochloride would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aliphatic). The carbonyl carbon of the methyl ester would appear significantly downfield, while the alpha and beta-carbons would be found in the aliphatic region. The carbon of the trifluoromethyl group would also have a characteristic chemical shift and would exhibit coupling with the fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -OCH₃ | 53 - 55 |

| α-CH | 55 - 58 |

| β-CH₂ | 68 - 72 |

| C=O | 168 - 172 |

| -CF₃ | 120 - 125 (quartet, ¹JCF) |

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Confirmation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to identify and characterize fluorine-containing compounds. For Methyl O-(trifluoromethyl)-D-serinate hydrochloride, the ¹⁹F NMR spectrum would be expected to show a singlet, confirming the presence of the trifluoromethyl (-CF₃) group. The chemical shift of this signal is highly characteristic of the electronic environment of the CF₃ group.

Interactive Data Table: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCF₃ | -70 to -80 | Singlet |

Note: The predicted values are referenced against a standard such as CFCl₃ and can vary based on the specific reference and solvent used.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the serine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity across quaternary carbons and heteroatoms, such as the connection between the methyl ester protons and the carbonyl carbon.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can also provide information about its elemental composition and purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the compound. For Methyl O-(trifluoromethyl)-D-serinate hydrochloride, HRMS would be used to confirm the exact mass of the protonated molecular ion, which should match the calculated theoretical mass for the chemical formula C₅H₉F₃NO₃⁺. This serves as a definitive confirmation of the compound's identity and is also a sensitive method for assessing its purity.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 204.0534 | (To be determined experimentally) |

Note: The observed m/z value would be obtained from the HRMS experiment.

Fragmentation Pattern Analysis

Mass spectrometry, particularly with electron impact (EI) ionization, is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. libretexts.orguni-saarland.de When Methyl O-(trifluoromethyl)-D-serinate hcl is subjected to mass spectrometric analysis, the molecular ion (M+) is formed, which then undergoes characteristic fragmentation, providing valuable structural information. libretexts.org

The fragmentation of the parent molecule is expected to occur at the weakest bonds and lead to the formation of stable carbocations and neutral radical species. uni-saarland.delibretexts.org Key fragmentation pathways for this compound would likely involve the cleavage of bonds adjacent to functional groups.

A primary fragmentation event would be the loss of the methoxycarbonyl group (-COOCH₃) or the methoxy group (-OCH₃) from the molecular ion. Another significant fragmentation would involve the cleavage of the Cα-Cβ bond, a common pathway for amino acids, leading to the formation of an iminium ion. The presence of the trifluoromethyl group introduces additional characteristic fragmentation patterns, including the potential loss of a CF₃ radical.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [M - HCl]+ | C₅H₈F₃NO₂ | 183.05 |

| [M - COOCH₃]+ | C₃H₅F₃N | 112.04 |

| [M - OCH₃]+ | C₄H₅F₃NO | 152.03 |

| [CH(NH₂)COOCH₃]+ | C₄H₈NO₂ | 102.05 |

Note: The m/z values are predicted based on the expected fragmentation of the free base after the loss of HCl.

Chiral Chromatography for Enantiomeric Purity Determination

Determining the enantiomeric purity is critical for chiral compounds in pharmaceutical and research contexts. wvu.edumdpi.com Chiral chromatography is the gold standard for separating enantiomers, which have identical physical and chemical properties in an achiral environment. wvu.edugcms.cz This separation is achieved through the differential interaction of the enantiomers with a chiral selector, which can be part of the stationary phase or a mobile phase additive. wvu.edu

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a versatile and widely used method for the enantioseparation of amino acid derivatives. phenomenex.comnih.govnih.gov For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. nih.gov

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for optimizing the resolution between the enantiomeric peaks. shimadzu.com

Table 2: Representative HPLC Conditions for Chiral Separation of Amino Acid Esters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Gas Chromatography (GC) with chiral columns is another powerful technique for enantiomeric purity assessment, known for its high resolution and sensitivity. gcms.czsigmaaldrich.com For the analysis of amino acids and their esters by GC, derivatization is typically required to increase their volatility and improve chromatographic performance. sigmaaldrich.comnih.govresearchgate.net The amine and hydroxyl groups of this compound would be derivatized, for example, by acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyryl chloride (HFBC). sigmaaldrich.comresearchgate.net

The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral polysiloxane (e.g., Chirasil-Val). gcms.czresearchgate.net The differential interaction between the derivatized enantiomers and the chiral stationary phase allows for their separation.

Table 3: Typical GC Conditions for Chiral Analysis of Derivatized Amino Acids

| Parameter | Condition |

|---|---|

| Column | Chirasil-L-Val or β-cyclodextrin-based capillary column |

| Derivatization Reagent | Heptafluorobutyl chloroformate (HFBCF) or Trifluoroacetic anhydride (TFAA) |

| Carrier Gas | Helium |

| Temperature Program | Initial temperature of 80 °C, ramped to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is an unequivocal method for determining the three-dimensional structure of a crystalline compound at the atomic level. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, obtaining a single crystal of suitable quality is the first and most critical step.

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined. The presence of the hydrochloride salt often aids in the formation of well-ordered crystals. The determined structure would confirm the D-configuration of the serine backbone and reveal the conformation of the trifluoromethyl ether side chain. nih.gov

Table 4: Expected Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-O, C-N, C-F). |

| **Bond Angles (°) ** | Angles between adjacent bonds. |

| Absolute Stereochemistry | Unambiguous assignment of the R/S configuration at the chiral center, confirming the D-enantiomer. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The presence of the amine hydrochloride will result in broad absorption bands in the 3000-2500 cm⁻¹ region, corresponding to the N-H stretching vibrations. The ester carbonyl (C=O) stretch will give a strong, sharp peak around 1740-1750 cm⁻¹. The C-F bonds of the trifluoromethyl group will exhibit strong absorptions in the 1300-1100 cm⁻¹ range. The C-O stretching vibrations of the ester and ether linkages will also be present in the fingerprint region.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amine Hydrochloride (R-NH₃⁺) | N-H Stretch | 3000 - 2500 (broad) |

| Ester (C=O) | C=O Stretch | 1750 - 1740 |

| Trifluoromethyl (CF₃) | C-F Stretch | 1300 - 1100 (strong, multiple bands) |

| Ester/Ether (C-O) | C-O Stretch | 1250 - 1000 |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl O-(trifluoromethyl)-D-serinate HCl with high enantiomeric purity?

- Methodology : Use chiral auxiliaries or asymmetric catalysis to preserve the D-serine configuration. For example, esterification of D-serine derivatives with trifluoromethylating agents (e.g., trifluoromethyl iodide) under anhydrous conditions, followed by HCl salt formation .

- Validation : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Compare retention times with L-enantiomer standards .

Q. How can researchers characterize the hydrolytic stability of the trifluoromethyl ester group in aqueous media?

- Experimental Design : Perform pH-dependent stability studies (pH 1–13) at 25°C and 37°C. Quantify degradation products (e.g., free trifluoromethyl alcohol) using LC-MS or NMR .

- Key Metrics : Half-life () and degradation pathways (e.g., nucleophilic attack at the ester carbonyl) should be reported.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Recommended Methods :

- and NMR for backbone assignment.

- NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -70 ppm).

- High-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of the trifluoromethyl group on biological activity?

- Approach : Use density functional theory (DFT) to calculate bond angles, charge distribution, and steric maps. Compare with non-fluorinated analogs to assess hydrophobicity and metabolic stability .

- Validation : Correlate computational data with in vitro assays (e.g., enzyme inhibition or receptor binding) to refine predictive models.

Q. What strategies resolve contradictions in solubility data between experimental and predicted values for this compound?

- Analysis :

- Test solubility in polar aprotic (e.g., DMSO), protic (e.g., methanol), and biphasic systems (e.g., ethyl acetate/water).

- Use Hansen solubility parameters (HSPs) to identify mismatches between empirical and computational predictions .

- Mitigation : Modify counterion (e.g., switch from HCl to tosylate) or employ co-solvents for improved formulation.

Q. How does the trifluoromethyl group influence the compound’s metabolic stability in hepatic microsomal assays?

- Methodology :

- Incubate the compound with human/rat liver microsomes and NADPH.

- Quantify parent compound depletion and metabolite formation using LC-MS/MS.

- Compare with non-fluorinated analogs to isolate the trifluoromethyl group’s impact on cytochrome P450 interactions .

Experimental Design & Data Analysis

Q. What controls are essential when assessing the compound’s reactivity in nucleophilic substitution reactions?

- Critical Controls :

- Include a non-fluorinated D-serine ester as a negative control.

- Use deuterated solvents (e.g., DO) to track proton exchange in kinetic studies.

- Monitor reaction progress via in-situ IR spectroscopy for carbonyl stretch (~1740 cm) .

Q. How can researchers optimize reaction yields while minimizing racemization during scale-up?

- Optimization Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.